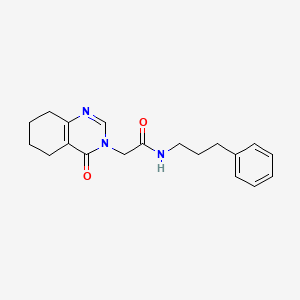
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide is an organic compound known for its quinazoline-based structure It contains a fused bicyclic system comprising a benzene ring and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide generally involves multi-step processes including cyclization and amide formation. One common method involves the condensation of an anthranilic acid derivative with a ketone, followed by cyclization under acidic conditions to form the quinazoline core. Subsequent steps might involve acylation using acetic anhydride to introduce the acetyl group and then alkylation to attach the 3-phenylpropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions such as temperature, solvent, and catalysts to increase yield and purity. Continuous flow reactors and automated synthesis methods could enhance production efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide undergoes various types of chemical reactions:
Oxidation: : It can undergo oxidation reactions, potentially altering the quinazoline ring or the acetamide side chain.
Reduction: : Reductive reactions might target the keto group on the quinazoline ring, converting it to a hydroxyl group.
Substitution: : The compound can undergo nucleophilic and electrophilic substitution, especially on the aromatic ring and the acetamide moiety.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide under acidic or basic conditions.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: : Various halogenating agents, Grignard reagents, and other nucleophiles can be used under appropriate solvent and temperature conditions.
Major Products
The reactions typically yield structurally modified derivatives of the parent compound, introducing functional groups like hydroxyl, halogen, or alkyl groups at specific positions on the molecule.
Applications De Recherche Scientifique
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide has broad scientific research applications:
Chemistry: : As a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: : Investigated for its potential as an enzyme inhibitor, particularly targeting specific kinases.
Medicine: : Explored for potential therapeutic uses due to its structural similarity to certain pharmacologically active quinazoline derivatives.
Industry: : Possible applications in material science, including organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The compound's mechanism of action, particularly in biological systems, involves its interaction with molecular targets such as enzymes and receptors. The quinazoline core can mimic or inhibit natural substrates or ligands, influencing biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, affecting pathways like cell signaling and metabolism.
Receptor Modulation: : It may act on receptors involved in neurotransmission or hormonal regulation, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazoline: : The parent structure without the additional functional groups.
2-aminoquinazoline: : With an amino group instead of the acetamide side chain.
6,7-dimethoxyquinazoline: : Featuring methoxy groups on the benzene ring.
Uniqueness
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(3-phenylpropyl)acetamide is unique due to its specific substitution pattern, providing distinct steric and electronic properties. This makes it particularly suitable for applications where precise molecular interactions are crucial.
Conclusion
The compound this compound is a fascinating molecule with diverse applications in scientific research. Its preparation involves intricate synthetic routes, and it participates in a range of chemical reactions. The compound's unique structure underpins its utility in fields like chemistry, biology, and medicine, making it a subject of ongoing research and exploration.
Propriétés
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(20-12-6-9-15-7-2-1-3-8-15)13-22-14-21-17-11-5-4-10-16(17)19(22)24/h1-3,7-8,14H,4-6,9-13H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZANLBGGBJQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


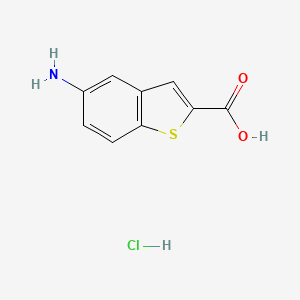
![2-methyl-3-phenyl-4,5,6,7-tetrahydro-8H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-one](/img/structure/B2700036.png)
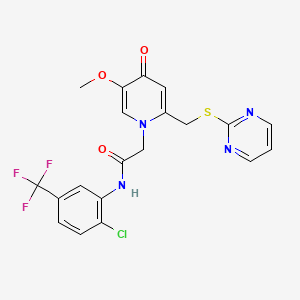
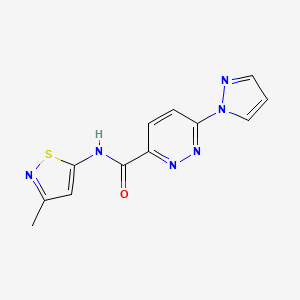
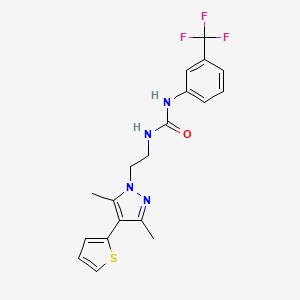
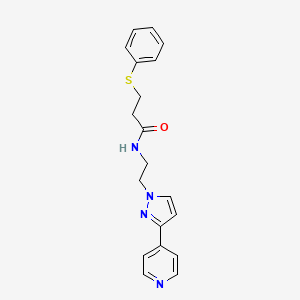
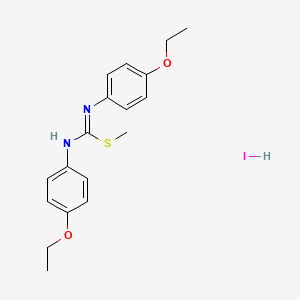

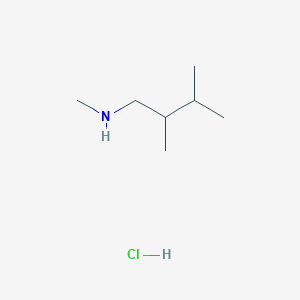
![N-[(3-methoxyphenyl)methyl]-2-nitroaniline](/img/structure/B2700049.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2-chlorophenyl)acetamide](/img/structure/B2700052.png)
